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Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary
mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC)
transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCBL1 functions as
an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents
out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4]
Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D
analog that acts as a second-generation inhibitor of ABCBL1.[5] By directly binding to P-
glycoprotein, Valspodar competitively inhibits the efflux of cytotoxic drugs, thus restoring their
intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of Valspodar in in vitro
studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the
reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are
provided, along with data presentation guidelines and visualizations to aid in experimental
design and interpretation.

Mechanism of Action of Valspodar

Valspodar functions by directly interacting with the ABCB1 transporter. This interaction is
believed to occur at the drug-binding site, thereby competitively inhibiting the binding and
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subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular
accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce
cytotoxicity in resistant cells.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Cell Membrane

Valspodar
(extracellular)

Passive Diffusion

Valspodar
(intracellular)

Binding

I
]
1
I
|
)
&
Inhibitioh

I
I
|
\A A/
> ABCBL1 (P-gp)

Efflu

Chemotherapeutic
Drug (extracellular)

ADP + Pi Binding

Passive Diffusion

Chemotherapeutic
Drug (intracellular)

[Therapeutic Effect

r Cell
\ 4

Intracellular Target
(e.g., DNA, Tubulin)

Click to download full resolution via product page

Caption: Mechanism of Valspodar-mediated inhibition of ABCB1.
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Data Presentation
Table 1: In Vitro Efficacy of Valspodar in Reversing

ABCB1-Mediated Multidrug Resistance

IC50 . Valspoda
Chemoth . IC50 with
. . without r Fold Referenc
Cell Line erapeutic Valspoda
Valspoda Concentr Reversal e
Agent r (nM) .
r (nM) ation (pM)
DuU145 0.05
Docetaxel 388 ~5.9 ) ~65.8 [7]
DTXR (Elacridar)
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MedChem
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Human o o
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Osteosarco Resistant Sensitive ) [1]
achievable  Reversal
ma Cells

Note: Data for Elacridar, another potent ABCBL1 inhibitor, is included to provide a comparative
context for the reversal of resistance.

Experimental Protocols
Assessment of Cytotoxicity and Reversal of Resistance
(MTT Assay)

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the
presence and absence of Valspodar and to quantify the reversal of resistance.

Materials:
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o ABCBI1-overexpressing and parental (sensitive) cell lines
o Complete cell culture medium

e Valspodar (PSC 833)

o Chemotherapeutic agent of interest

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., DMSO or 0.01 M HCI in 10% SDS solution)
e 96-well plates
o Multichannel pipette
» Microplate reader
Procedure:
o Cell Seeding:
o Harvest and count cells.

o Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 uL of complete culture medium.

o Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

e Drug Treatment:
o Prepare serial dilutions of the chemotherapeutic agent in culture medium.

o Prepare a stock solution of Valspodar in an appropriate solvent (e.g., DMSO) and dilute it
in culture medium to the desired final concentrations. It is crucial to first determine a non-
toxic concentration of Valspodar.
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o Add 50 pL of the chemotherapeutic agent dilutions to the appropriate wells.

o Add 50 pL of the Valspodar solution (or vehicle control) to the appropriate wells. The final
volume in each well should be 200 pL.

o Include wells with cells and medium only (no drug, no Valspodar) as a negative control
and wells with medium only as a blank.

o Incubate the plate for 48-72 hours at 37°C.

MTT Addition and Incubation:
o After the incubation period, add 20 pL of MTT solution (5 mg/mL) to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT
into formazan crystals.

Solubilization and Absorbance Reading:

[¢]

Carefully remove the medium from the wells.

[e]

Add 150 pL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan
crystals.

[e]

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

(¢]

Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
o Subtract the absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each treatment condition relative to the
untreated control cells.

o Plot the percentage of cell viability against the drug concentration and determine the IC50
values using non-linear regression analysis.
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o The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone /

IC50 of chemotherapeutic agent + Valspodar.

MTT Assay Workflow
1. Seed Cells
(e.g., 5x10"3 cells/well)
in 96-well plate

2. Incubate 24h
(37°C, 5% CO2)

3. Treat with Chemotherapeutic Agent
+/- Valspodar

'

4. Incubate 48-72h

'

5. Add MTT Reagent
(20 pL/well)

6. Incubate 2-4h

7. Solubilize Formazan
(e.g., 150 yL DMSO)

'

8. Read Absorbance
(570 nm)

'

9. Analyze Data
(Calculate IC50 & Fold Reversal)
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Caption: Workflow for the MTT cytotoxicity assay.

Assessment of ABCB1 Function (Rhodamine 123 Efflux
Assay)

This protocol measures the efflux activity of ABCB1 by quantifying the intracellular
accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by Valspodar
will lead to increased intracellular fluorescence.

Materials:

ABCB1-overexpressing and parental cell lines
o Complete cell culture medium
e Valspodar (PSC 833)
» Rhodamine 123
o Propidium lodide (P1) for viability staining (optional)
» Flow cytometer or fluorescence plate reader
o 96-well plates (black-walled for fluorescence reading) or FACS tubes
Procedure:
e Cell Preparation:
o Harvest cells and adjust the cell density to 1 x 1076 cells/mL in culture medium.[9]
« Inhibitor Pre-incubation:

o Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.
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o Add Valspodar at the desired concentration (and a vehicle control) to the respective
tubes/wells.

o Incubate for 30 minutes at 37°C.

Rhodamine 123 Loading:

o Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[3]

o Incubate for 30-60 minutes at 37°C, protected from light.[10]

Efflux:

o Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[9]

o Resuspend the cell pellet in fresh, pre-warmed medium (containing Valspodar or vehicle
control).

o Incubate at 37°C for 30-90 minutes to allow for drug efflux.[10]
Data Acquisition:
o Place the samples on ice to stop the efflux.

o Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1
channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

o If using flow cytometry, Pl can be added to exclude dead cells.
Data Analysis:
o Calculate the mean fluorescence intensity (MFI) for each sample.

o Compare the MFI of Valspodar-treated cells to the vehicle-treated control in the ABCB1-
overexpressing cell line. An increase in MFI indicates inhibition of efflux.

o The parental cell line should exhibit high fluorescence with or without Valspodar, serving
as a positive control for accumulation.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9205001/
https://www.researchgate.net/publication/14014366_Flow_cytometric_analysis_of_P-glycoprotein_function_using_rhodamine_123
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/277/ecm910-ver-4-0.pdf
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.researchgate.net/publication/14014366_Flow_cytometric_analysis_of_P-glycoprotein_function_using_rhodamine_123
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/277/ecm910-ver-4-0.pdf
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Rhodamine 123 Efflux Assay Workflow

1. Prepare Cell Suspension
(1x1076 cells/mL)

2. Pre-incubate with Valspodar
(30 min, 37°C)

:

3. Load with Rhodamine 123
(30-60 min, 37°C)

:

4. Wash and Resuspend in)

Fresh Medium +/- Valspodar
5. Allow Efflux
(30-90 min, 37°C)
(6. Stop Efflux on Ice)

7. Analyze Fluorescence
(Flow Cytometry/Plate Reader)

Click to download full resolution via product page

Caption: Workflow for the Rhodamine 123 efflux assay.

Determination of ABCB1 Expression (Western Blot)
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This protocol is used to confirm and compare the expression levels of ABCB1 protein in
different cell lines.

Materials:
o Cell lysates from ABCB1-overexpressing and parental cell lines
o RIPA buffer with protease inhibitors
o BCA Protein Assay Kit
o SDS-PAGE gels
 PVDF membrane
» Transfer buffer
» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
e Primary antibody against ABCB1/P-glycoprotein (e.g., C219)
e Loading control primary antibody (e.g., B-actin, GAPDH)
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system
Procedure:
» Protein Extraction:
o Lyse the cells in RIPA buffer containing protease inhibitors.
o Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Transfer:
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o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli buffer. Note: For
optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after
lysis.[2]

o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000
dilution) overnight at 4°C.[2]

Wash the membrane three times with TBST.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

o Detection:
o Incubate the membrane with a chemiluminescent substrate.
o Capture the signal using an imaging system.
o Strip the membrane and re-probe for a loading control to ensure equal protein loading.

o Data Analysis:

(¢]

Quantify the band intensities using densitometry software.

[¢]

Normalize the ABCB1 band intensity to the loading control.

[¢]

Compare the normalized ABCB1 expression levels between the resistant and parental cell
lines.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.ptglab.com/products/ABCB1-Antibody-22336-1-AP.htm
https://www.ptglab.com/products/ABCB1-Antibody-22336-1-AP.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

Valspodar is a valuable tool for investigating and overcoming ABCB1-mediated multidrug
resistance in vitro. The protocols outlined in these application notes provide a framework for
researchers to assess the efficacy of Valspodar in sensitizing resistant cancer cells to various
chemotherapeutic agents. By carefully designing and executing these experiments,
researchers can gain valuable insights into the mechanisms of drug resistance and the
potential of ABCBL1 inhibitors in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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